1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, isopropyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and acylation reactions. These methods ensure the selective introduction of substituents on the benzene ring, maintaining the integrity of the aromatic system .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-chloro-5-methoxybenzene
- 1-Bromo-2-methoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
Comparison: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, the presence of the isopropyl group adds steric hindrance, potentially altering the compound’s behavior in chemical reactions and its interactions with biological targets .
Eigenschaften
Molekularformel |
C10H12BrClO |
---|---|
Molekulargewicht |
263.56 g/mol |
IUPAC-Name |
1-bromo-3-chloro-5-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-6(2)10-8(11)4-7(13-3)5-9(10)12/h4-6H,1-3H3 |
InChI-Schlüssel |
JPSIQDABPYASGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1Br)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.